amino]butanoic acid CAS No. 697229-49-5](/img/structure/B496715.png)

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

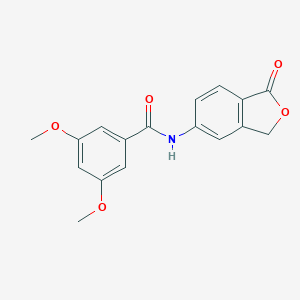

“4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid” is a compound with the molecular formula C12H16FNO5S . It belongs to the class of organic compounds known as n-benzylbenzamides .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl ring and a butanoic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules, contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules , contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

Orientations Futures

The future directions for research on this compound could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .

Propriétés

IUPAC Name |

4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPDOUPTGXRCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)

![2-[(2,3-Dimethoxyphenyl)sulfanyl]-1-phenylethanone](/img/structure/B496641.png)

![4-(methylsulfanyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B496642.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfonyl)phenyl]prolinamide](/img/structure/B496644.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)

![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)

![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)

![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)

![2-(Isopentyloxy)-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496654.png)

![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)